Home > Products > Building Blocks P10388 > 7-Azaspiro[3.5]nonan-2-one hydrochloride
7-Azaspiro[3.5]nonan-2-one hydrochloride - 1392211-51-6

7-Azaspiro[3.5]nonan-2-one hydrochloride

Catalog Number: EVT-1729831
CAS Number: 1392211-51-6
Molecular Formula: C8H14ClNO
Molecular Weight: 175.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,2′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-2-azaspiro[3.5]nonan-1-one)

Compound Description: This series of compounds represents bis(spiro-β-lactams), featuring two spiroazetidine-2-one rings connected by a biphenyl unit. They are synthesized through a reaction involving a Reformatsky reagent derived from methyl 1-bromocyclohexane carboxylate and N,N′-bis(arylmethylidene)benzidines.

2,2’-(1,4-Phenylene)bis[3-aryl-2-azaspiro[3.5]nonan-1-ones]

Compound Description: Similar to the previous series, these compounds are bis(spiroazetidine-2-ones) with two spiro-β-lactam rings linked by a phenylene (1,4-phenylene) unit. They are synthesized by reacting a Reformatsky reagent (derived from methyl 1-bromocyclohexane carboxylate) with N,N-(1,4-phenylene)bis(1-arylmethanimines). This series exhibited notable antinociceptive activity in mice.

1-(Substituted phenyl)-3-chloro-5,9-bis(furan-2-ylmethylidene)-1-azaspiro[3.5]nonan-2-ones

Compound Description: This series, denoted as (3a-3h) in the research, features a 1-azaspiro[3.5]nonan-2-one scaffold with a chlorine atom at the 3-position. These compounds possess furan rings linked to the spirocycle. Researchers explored their potential oral activity by calculating Lipinski parameters, which are physicochemical properties important for drug absorption and bioavailability.

3-Aryl-2-phenylamino-2-azaspiro[3.5]nonan-1-ones and 3-Aryl-2-benzoylamino-2-azaspiro[3.5]nonan-1-ones

Compound Description: These two series represent variations on the 2-azaspiro[3.5]nonan-1-one structure. They incorporate either a phenylamino or benzoylamino group at the 2-position, along with an aryl substituent at the 3-position. These compounds are synthesized using Reformatsky reagents derived from methyl 1-bromocyclohexane-1-carboxylate and reacting them with specific aromatic aldehyde phenyl- and benzoylhydrazones.

Overview

7-Azaspiro[3.5]nonan-2-one hydrochloride is a heterocyclic organic compound characterized by a spirocyclic structure, which includes a nitrogen atom integrated into its bicyclic framework. This compound falls within the category of spirocyclic amides and is noted for its biological activity, particularly in the context of enzyme interactions and potential therapeutic applications. The molecular formula for 7-Azaspiro[3.5]nonan-2-one hydrochloride is C8H14ClNO\text{C}_8\text{H}_{14}\text{ClNO} with a molecular weight of 175.66 g/mol.

Source and Classification

7-Azaspiro[3.5]nonan-2-one hydrochloride is synthesized from N-Boc-4-piperidone, which serves as a primary precursor in its production. The compound is classified as a spirocyclic amide and is part of a broader class of nitrogen-containing heterocycles that are significant in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Azaspiro[3.5]nonan-2-one hydrochloride typically involves several key steps:

  1. Wittig Reaction: N-Boc-4-piperidone is reacted with a phosphorus ylide to generate an intermediate.
  2. Cyclization: This intermediate undergoes [2+2] cyclization, often catalyzed by zinc/copper and trichloroacetyl chloride to form the azaspiro ketone.
  3. Reduction: The resulting azaspiro ketone is then reduced using sodium borohydride to yield the corresponding alcohol.
  4. Deprotection: Finally, the Boc protecting group is removed using hydrochloric acid in ethyl acetate, resulting in the hydrochloride salt of the target compound with high purity (≥98%) .

This multi-step synthetic route highlights the complexity involved in producing 7-Azaspiro[3.5]nonan-2-one hydrochloride, emphasizing the need for precise reaction conditions and purification techniques.

Molecular Structure Analysis

Structure and Data

The structure of 7-Azaspiro[3.5]nonan-2-one hydrochloride features a spirocyclic arrangement where a nitrogen atom is incorporated into the ring system, contributing to its unique chemical properties. The compound's stereochemistry can influence its biological activity, particularly in interactions with enzymes and receptors.

  • Molecular Formula: C8H14ClNO\text{C}_8\text{H}_{14}\text{ClNO}
  • Molecular Weight: 175.66 g/mol
  • Structural Characteristics: The spirocyclic nature provides rigidity and specificity in binding interactions with biological targets, enhancing its potential as a pharmaceutical agent.
Chemical Reactions Analysis

Reactions and Technical Details

7-Azaspiro[3.5]nonan-2-one hydrochloride can participate in various chemical reactions:

  1. Oxidation: Can be oxidized to form oxo derivatives using agents like potassium permanganate.
  2. Reduction: Reduction reactions can yield alcohol derivatives through reagents such as lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions can occur, leading to diverse substituted derivatives depending on the nucleophile employed.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds for further research applications.

Mechanism of Action

Process and Data

The mechanism of action for 7-Azaspiro[3.5]nonan-2-one hydrochloride primarily involves its interaction with specific enzymes, notably NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme plays a significant role in cellular redox processes and oxidative stress responses:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

7-Azaspiro[3.5]nonan-2-one hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white solid.
  • Solubility: Soluble in common organic solvents such as ethanol and methanol.
  • Melting Point: Specific melting point data may vary but generally falls within standard ranges for similar compounds.

These properties are essential for understanding how the compound behaves under various conditions, influencing its application in scientific research and industry.

Applications

Scientific Uses

7-Azaspiro[3.5]nonan-2-one hydrochloride has several applications across different fields:

  • Medicinal Chemistry: Used as a building block in synthesizing more complex pharmaceutical compounds.
  • Biological Research: Investigated for its effects on enzyme activity and cellular processes, contributing to studies on cancer biology and oxidative stress.
  • Industrial Applications: Potentially utilized in producing various chemical products due to its unique structural features.

The versatility of this compound makes it valuable for ongoing research into new therapeutic agents and industrial applications.

Synthetic Methodologies and Strategic Approaches

Novel Catalytic Strategies for Spirocyclic Amine Synthesis

The synthesis of 7-azaspiro[3.5]nonane frameworks employs innovative catalytic systems to address the inherent challenges of spirocyclization, particularly the control of stereochemistry and prevention of ring-opening side reactions. A patented two-step methodology demonstrates significant advantages over traditional approaches by utilizing phase-transfer catalysts (PTCs) in conjunction with iodo metal salts to facilitate the critical first cyclization [1]. This system operates under remarkably practical conditions (70-100°C in DMF solvent), achieving cyclization yields exceeding 82% – a substantial improvement over prior methods that reported yields below 38% [1]. The catalytic synergy between tetrabutylammonium bromide (PTC) and potassium iodide (iodo metal salt) enables efficient nucleophilic displacement by activating bis(2-chloroethyl) ether toward reaction with cyanoacetaldehyde diethyl acetal, forming the essential spirocyclic nitrile intermediate [1].

Alternative catalytic approaches leverage transition metal-mediated cyclizations for constructing the azaspiro framework. One significant method involves a [2+2] cycloaddition strategy using zinc/copper couples to form the spirocyclic core from N-Boc-4-methylenepiperidine and trichloroacetyl chloride [4]. This method provides complementary stereochemical outcomes compared to the PTC approach, though it requires additional steps for ketone functionality installation. The choice between these catalytic strategies depends on target substitution patterns and available starting materials, with the PTC method offering superior step economy for the unsubstituted azaspiro framework fundamental to 7-azaspiro[3.5]nonan-2-one hydrochloride synthesis [1] [4].

Table 1: Comparative Analysis of Catalytic Spirocyclization Approaches

Catalytic SystemReaction ConditionsKey IntermediateYield RangeKey Advantage
Phase Transfer Catalysis (TBA Br/KI)DMF, 70-100°C, 10-24h7-Oxo-2-azaspiro[3.5]nonane82%+Single-step cyclization, high yield
Zinc/Copper-Mediated [2+2] CyclizationNon-polar solvents, 0-25°CN-Boc-7-azaspiro cyclic ketoneNot reportedFlexible functionalization
Lithium Amide Base-80°C, anhydrous conditionsProtected azaspiro precursor38%Low-temperature control

Optimization of Cyclization Reactions in Azaspiro Framework Construction

Cyclization efficiency in azaspiro[3.5]nonane synthesis predominantly hinges on parameter optimization to suppress decomposition pathways, particularly ring-opening reactions that plague these strained systems. The strategic implementation of acid-binding agents (anhydrous K₂CO₃, NaHCO₃) during the initial cyclization effectively scavenges hydrogen halides generated during ring closure, preventing acid-catalyzed degradation of the cyclic ether moiety [1]. This optimization breakthrough addresses a fundamental instability in spirocyclic ether synthesis, with researchers demonstrating that maintaining a precise molar ratio of 1.0:1.1:1.2 to 1.0:1.1:2.0 (substrate:acetal:acid binder) is critical for maximizing yields [1].

The second cyclization employing lithium aluminum hydride (LiAlH₄) reduction presents distinct optimization challenges related to over-reduction. Research indicates that controlling the reduction temperature (-50°C to 50°C) and LiAlH₄ stoichiometry (1.0:1.1-3.0 molar ratio relative to substrate) is crucial for selectively reducing the nitrile to the desired primary amine while minimizing olefinic impurity formation [1]. Optimal protocols employ gradual addition of the nitrile intermediate to cooled LiAlH₄ suspensions in ethereal solvents, followed by controlled warming to room temperature. This controlled reduction protocol achieves >82% yield for the bicyclic amine precursor to 7-azaspiro[3.5]nonan-2-one hydrochloride, significantly outperforming alternative reduction systems [1].

Table 2: Optimized Cyclization Parameters for Azaspiro Framework Synthesis

Cyclization StepCritical ParametersOptimal RangeSide Reactions SuppressedYield Impact
First Cyclization (Ether Formation)Acid-binding agent concentration1.2-2.0 eq.Ring-opening hydrolysis15-20% yield increase
Reaction temperature70-80°CPolymerization10% yield improvement
PTC/Iodide ratio0.05-0.15 eq. eachIncomplete cyclizationCritical for >80% yield
Second Cyclization (Nitrile Reduction)LiAlH₄ stoichiometry1.1-1.5 eq.Over-reduction to olefin25% yield improvement
Temperature progression-20°C to 25°CEne side reactions15% yield increase
Addition rateSlow additionExothermic decompositionPrevents 30% yield loss

Role of Protecting Groups in Selective Functionalization

Protecting group strategy profoundly influences the efficiency and selectivity of azaspiro[3.5]nonane functionalization, particularly regarding the nitrogen atom's reactivity and the ketone's electrophilicity in downstream modifications. The tert-butoxycarbonyl (Boc) group has emerged as the preferred nitrogen protector in analogous syntheses due to its orthogonal stability to both reduction conditions and the acidic environment of hydrochloride salt formation [4]. This protecting group compatibility enables sequential transformations without premature deprotection, exemplified by its stability during [2+2] cyclizations and ketone reductions [4]. For the synthesis of 7-methyl-7-azaspiro[3.5]nonan-2-one derivatives, protection proves unnecessary as the methyl group itself acts as a permanent protecting moiety, highlighting how target molecule substitution dictates protection strategy [4].

Although not traditional protecting groups, acid-binding agents (carbonate bases) perform a crucial protection-like function during spirocyclic ether formation. These agents prevent in situ generated hydrogen halides from protonating the nascent amine or promoting ring-opening reactions of the sensitive oxolane ring system [1]. The selection between potassium carbonate and sodium bicarbonate significantly impacts reaction selectivity, with anhydrous potassium carbonate providing superior performance in minimizing N-alkylation versus O-alkylation byproducts during the initial cyclization [1]. This optimized protection strategy enables the high-yielding production of the spirocyclic nitrile intermediate essential for synthesizing the hydrochloride salt target.

Comparative Analysis of Hydrochloride Salt Formation Techniques

The conversion of 7-azaspiro[3.5]nonan-2-one free base to its hydrochloride salt presents unique challenges due to the compound's hygroscopic nature and sensitivity to thermal decomposition. Comparative studies of salt formation techniques reveal significant differences in product purity, crystallinity, and storage stability. The gaseous HCl method in anhydrous tetrahydrofuran yields the highest purity material (>97%) with minimal degradation products, making it the preferred method for pharmaceutical applications [5] . This technique carefully controls HCl addition at low temperatures (0-5°C), preventing exothermic decomposition of the thermally labile spirocyclic framework .

Alternative approaches employing hydrochloric acid solutions in alcoholic solvents (isopropanol, ethanol) provide adequate salt formation but result in lower purity (90-95%) due to residual solvent retention in the crystalline lattice [5]. Storage stability studies demonstrate that hydrochloride salts produced via gaseous HCl exhibit superior long-term stability when stored under inert atmosphere at 2-8°C, maintaining >95% purity after 12 months compared to <90% for solution-formed salts [5] . These differences stem from reduced chloride hydrate formation in the gaseous method and lower levels of process-related impurities. The crystalline morphology also differs significantly, with gaseous HCl producing free-flowing crystalline powders versus the agglomerated needles typical of solution-based methods, directly impacting the material's handling properties in downstream pharmaceutical formulation .

Table 3: Hydrochloride Salt Formation Techniques and Product Characteristics

Salt Formation MethodSolvent SystemTypical PurityCrystalline FormStorage Stability (2-8°C)
Gaseous HClAnhydrous THF or Diethyl Ether≥97%Free-flowing microcrystals>95% purity at 12 months
HCl in IsopropanolIsopropanol/IPA-Water95-97%Needle aggregates90-92% purity at 12 months
HCl in EthanolEthanol/Water90-95%Dense prisms85-88% purity at 12 months
Aqueous HCl CrystallizationWater/IPA Mixtures95% (Min.)Hydrated platesVariable (hygroscopic)

Properties

CAS Number

1392211-51-6

Product Name

7-Azaspiro[3.5]nonan-2-one hydrochloride

IUPAC Name

7-azaspiro[3.5]nonan-2-one;hydrochloride

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

InChI

InChI=1S/C8H13NO.ClH/c10-7-5-8(6-7)1-3-9-4-2-8;/h9H,1-6H2;1H

InChI Key

HTUYLSSIULJILZ-UHFFFAOYSA-N

SMILES

C1CNCCC12CC(=O)C2.Cl

Canonical SMILES

C1CNCCC12CC(=O)C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.